molecular formula C26H23N5O3S B2381841 N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1242881-48-6

N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B2381841
CAS No.: 1242881-48-6
M. Wt: 485.56
InChI Key: WOVJXGCESGUURC-UHFFFAOYSA-N
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Description

The compound N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide features a thieno[2,3-d]pyrimidin-4(3H)-one core substituted at position 6 with a 3-(o-tolyl)-1,2,4-oxadiazole moiety and at position 3 with an acetamide group linked to a 3,5-dimethylphenyl substituent. This structure combines a heterocyclic scaffold with pharmacophoric elements (oxadiazole, pyrimidinone, and acetamide) commonly associated with bioactivity in medicinal and agrochemical contexts .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[5-methyl-6-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5O3S/c1-14-9-15(2)11-18(10-14)28-20(32)12-31-13-27-25-21(26(31)33)17(4)22(35-25)24-29-23(30-34-24)19-8-6-5-7-16(19)3/h5-11,13H,12H2,1-4H3,(H,28,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVJXGCESGUURC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC(=CC(=C5)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,5-dimethylphenyl)-2-(5-methyl-4-oxo-6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H22N4O2SC_{23}H_{22}N_4O_2S, with a molecular weight of approximately 455.6 g/mol. The structure features a thieno[2,3-d]pyrimidine core linked to an oxadiazole moiety and a dimethylphenyl group.

PropertyValue
Molecular FormulaC23H22FN3O2S2
Molecular Weight455.6 g/mol
IUPAC NameThis compound
InChI KeySPACCUYGQHWWIK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the Thienopyrimidine Core : Utilizing cyclization reactions under controlled conditions.
  • Introduction of Functional Groups : Incorporating the dimethylphenyl and oxadiazole groups through substitution reactions.
  • Formation of the Acetamide Linkage : Finalizing the structure by linking the acetamide group to the thienopyrimidine core.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways by binding to their active sites.
  • Receptor Modulation : It can influence receptor activities that lead to downstream effects on cellular signaling pathways.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Anticancer Activity

Research has demonstrated that derivatives similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Compounds with similar structures have shown inhibition of cell proliferation in cancer cell lines such as HT29 (colon cancer) and DU145 (prostate cancer) using assays like MTT for cell viability assessment .

Antimicrobial Activity

Preliminary investigations suggest potential antimicrobial effects against various pathogens. The presence of specific functional groups enhances its interaction with microbial targets.

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A study involving a derivative showed an IC50 value in the low micromolar range against prostate cancer cells. Molecular docking studies indicated strong binding affinity to EGFR tyrosine kinase, which is pivotal in cancer cell proliferation .
  • Mechanistic Insights : Detailed molecular docking analyses revealed that the compound interacts favorably with specific enzyme targets, potentially leading to significant therapeutic outcomes in oncology .

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives

The thienopyrimidinone core is a privileged scaffold in drug discovery. Key analogs include:

Compound Substituents Key Features Biological Activity Reference
Target Compound 6-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl), 3-(N-(3,5-dimethylphenyl)acetamide) Enhanced lipophilicity from o-tolyl and dimethylphenyl groups Hypothesized kinase inhibition (based on structural analogs)
3-Substituted 2-cyanothieno[3,2-d]pyrimidin-4(3H)-ones 3-alkyl/aryl groups Simpler substituents; cyanide at position 2 Anticancer activity (in vitro)
6-(2-Amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one Benzoxazine ring instead of thienopyrimidinone Hybrid heterocyclic system Antimicrobial activity (reported in related studies)

Structural Insights :

  • The target compound’s 3-(o-tolyl)-1,2,4-oxadiazole group enhances π-π stacking and hydrophobic interactions compared to simpler alkyl/aryl substituents in other thienopyrimidinones .

1,2,4-Oxadiazole-Containing Analogs

1,2,4-Oxadiazoles are bioisosteres of esters and amides, improving metabolic stability. Notable examples:

Compound Core Structure Substituents Activity Reference
Target Compound Thienopyrimidinone o-Tolyl at oxadiazole position Not yet reported (synthesis-focused studies)
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione 1,3,4-Oxadiazole Pyrimidinylthio group Precursor to antimicrobial agents
N-Heteroimmine-1,2,3-dithiazoles Dithiazole fused with pyrimidines Varied alkyl/aryl groups Antimicrobial and antitumor activity

Acetamide-Linked Derivatives

Acetamide groups are critical for target binding in many pharmaceuticals:

Compound Structure Use/Activity Key Difference from Target Reference
Target Compound Thienopyrimidinone-linked acetamide Unreported (structural analogy suggests kinase inhibition) Complex heterocyclic core
Oxadixyl Simple acetamide with oxazolidinone Fungicide (oomycete control) Lack of fused heterocycles
Flumetsulam Triazolo-pyrimidine sulfonamide Herbicide (ALS inhibitor) Sulfonamide vs. acetamide linker

Functional Insights :

  • The target’s 3,5-dimethylphenyl group may improve membrane permeability compared to smaller substituents in oxadixyl .
  • Unlike flumetsulam’s triazolo-pyrimidine core, the thienopyrimidinone scaffold offers distinct electronic properties for target selectivity .

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